Dba7WU5NH4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TUL01101 is a novel, potent, and selective Janus kinase 1 (JAK1) inhibitor. It has shown significant potential in the treatment of rheumatoid arthritis by targeting JAK1, a key enzyme involved in the inflammatory process. TUL01101 exhibits excellent potency with an IC50 value of 3 nM for JAK1 and demonstrates high selectivity over other Janus kinases such as JAK2 and TYK2 .
Preparation Methods
. The synthetic route includes the following steps:
Formation of the triazolo[1,5-a]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the spiro ring: A spiro ring with a difluoro-substituted cyclopropionamide is introduced to enhance the compound’s potency and selectivity.
Final modifications: Additional chemical modifications are made to optimize the compound’s pharmacokinetic properties.
Industrial production methods for TUL01101 would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
TUL01101 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: TUL01101 can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TUL01101 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the JAK-STAT signaling pathway and its role in various biological processes.
Biology: TUL01101 is employed in research to understand the molecular mechanisms of inflammation and immune response.
Medicine: The compound is being investigated for its therapeutic potential in treating rheumatoid arthritis and other inflammatory diseases.
Industry: TUL01101 can be used in the development of new anti-inflammatory drugs and as a reference compound in drug discovery.
Mechanism of Action
TUL01101 exerts its effects by selectively inhibiting JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is involved in the transmission of signals from cytokine receptors to the nucleus, leading to the expression of genes involved in inflammation and immune response. By inhibiting JAK1, TUL01101 reduces the production of pro-inflammatory cytokines and alleviates inflammation .
Comparison with Similar Compounds
TUL01101 is unique in its high selectivity for JAK1 over other Janus kinases such as JAK2 and TYK2. Similar compounds include:
Filgotinib: Another JAK1 inhibitor with a similar triazolo[1,5-a]pyridine core.
Tofacitinib: A JAK inhibitor with broader selectivity, targeting JAK1, JAK2, and JAK3.
Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.
Compared to these compounds, TUL01101 offers higher selectivity for JAK1, which may result in fewer off-target effects and improved therapeutic efficacy .
Properties
CAS No. |
2411222-96-1 |
---|---|
Molecular Formula |
C22H25F2N5O2 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[5-[2-[(1S)-2,2-difluorocyclopropanecarbonyl]-2-azaspiro[3.5]nonan-7-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H25F2N5O2/c23-22(24)10-15(22)19(31)28-11-21(12-28)8-6-13(7-9-21)16-2-1-3-17-25-20(27-29(16)17)26-18(30)14-4-5-14/h1-3,13-15H,4-12H2,(H,26,27,30)/t15-/m0/s1 |
InChI Key |
ZOUHWHPRPDJDQE-HNNXBMFYSA-N |
Isomeric SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4CCC5(CC4)CN(C5)C(=O)[C@@H]6CC6(F)F |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4CCC5(CC4)CN(C5)C(=O)C6CC6(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.